N-(4-fluorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(pyridin-3-ylmethyl)benzamide
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Overview
Description
“N-(4-fluorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(pyridin-3-ylmethyl)benzamide” is a chemical compound with the molecular formula C21H16FN3O2S . It is a derivative of benzothiazole, which is a heterocyclic compound with a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound includes a benzothiazole ring, a pyridine ring, and a benzamide group . The benzothiazole and pyridine rings are likely to contribute to the compound’s biological activity .Physical And Chemical Properties Analysis
The compound has a molecular weight of 393.4 g/mol . It has a topological polar surface area of 83.6 Ų, indicating its polarity . The compound has a XLogP3-AA value of 4.2, suggesting its lipophilicity .Scientific Research Applications
Antimicrobial Activity
Studies on substituted 2-aminobenzothiazoles derivatives, including those with fluoro substituents, have shown promising antimicrobial activity against resistant bacterial strains such as Methicillin-resistant Staphylococcus aureus (MRSA) (Anuse et al., 2019). This suggests potential research applications of N-(4-fluorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(pyridin-3-ylmethyl)benzamide in the development of new antimicrobial agents.
Antituberculosis Activity
Compounds designed to inhibit Mycobacterium tuberculosis GyrB, a critical enzyme for bacterial DNA replication, have included fluoro-substituted thiazole analogues (Jeankumar et al., 2013). This underlines the potential of similar structures, such as this compound, in targeting bacterial enzymes for tuberculosis treatment.
Cancer Research
Fluoro-substituted compounds have shown significant activity against cancer cell lines, suggesting a research pathway for this compound in oncology. For example, novel fluoro-substituted benzo[b]pyran compounds have demonstrated anti-lung cancer activity (Hammam et al., 2005).
Neurological Disorders
Research into compounds affecting the orexin system, which modulates arousal, stress, and drug abuse, could be relevant. A study on the role of orexin-1 receptor mechanisms in compulsive food consumption hints at potential applications in studying behavioral and neurological disorders (Piccoli et al., 2012).
Fluorescence Probes
The development of reaction-based fluorescent probes for selective discrimination of thiophenols over aliphatic thiols showcases another application domain. Such probes utilize fluorophores and electron-withdrawing groups for environmental and biological sensing (Wang et al., 2012).
Future Directions
properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxy-N-(pyridin-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3O4S/c1-29-17-10-15(11-18(30-2)21(17)31-3)22(28)27(13-14-6-5-9-25-12-14)23-26-20-16(24)7-4-8-19(20)32-23/h4-12H,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEEFKHAWHKTQON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=CC=C4S3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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